molecular formula C12H17N5O2S2 B2542410 N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1172700-72-9

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2542410
CAS No.: 1172700-72-9
M. Wt: 327.42
InChI Key: OJEXCTPSFYTNOM-UHFFFAOYSA-N
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Description

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O2S2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, as part of a broader class of pyrazole and thiadiazole derivatives, has been studied extensively for its synthesis and chemical properties. These compounds are synthesized through various chemical reactions that allow for the introduction of diverse functional groups, contributing to their wide range of biological activities. For example, Hassan et al. (2014) explored the synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma cells, highlighting the potential anticancer properties of these compounds Hassan, Hafez, & Osman, 2014.

Biological Activities

The structural versatility of thiadiazole and pyrazole derivatives allows for the exploration of a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, compounds derived from pyrazole-3-carboxamides and pyrrole-3-carboxamide have shown significant anti-inflammatory activity, as demonstrated by Maddila et al. (2016), who synthesized a series of 1,3,4-thiadiazole derivatives exhibiting potent anti-inflammatory effects Maddila, Gorle, Sampath, & Lavanya, 2016.

Inhibition of Photosynthetic Electron Transport

Moreover, Vicentini et al. (2005) investigated the potential of pyrazole derivatives as inhibitors of photosynthetic electron transport, identifying several compounds with inhibitory properties comparable to commercial herbicides. This suggests a potential application in agricultural chemistry for the development of new herbicides Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005.

Properties

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-4-5-6-20-12-15-14-11(21-12)13-9(18)8-7-17(2)16-10(8)19-3/h7H,4-6H2,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEXCTPSFYTNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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